molecular formula C8H15N3 B2551230 [1-(2-methylpropyl)-1h-pyrazol-5-yl]methanamine CAS No. 1342673-85-1

[1-(2-methylpropyl)-1h-pyrazol-5-yl]methanamine

Cat. No.: B2551230
CAS No.: 1342673-85-1
M. Wt: 153.229
InChI Key: XELBAUMAYLLJQA-UHFFFAOYSA-N
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Description

[1-(2-methylpropyl)-1h-pyrazol-5-yl]methanamine: is a nitrogen-containing heterocyclic compound It is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-methylpropyl)-1h-pyrazol-5-yl]methanamine typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes . This reaction is mediated by silver and offers mild conditions, broad substrate scope, and excellent functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis starting from readily available starting materials. The process may include condensation reactions, cyclization, and subsequent functional group modifications to achieve the desired product. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

[1-(2-methylpropyl)-1h-pyrazol-5-yl]methanamine: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

[1-(2-methylpropyl)-1h-pyrazol-5-yl]methanamine: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored as a potential therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [1-(2-methylpropyl)-1h-pyrazol-5-yl]methanamine involves its interaction with molecular targets, such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to the desired biological or chemical effect. The exact mechanism depends on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

[1-(2-methylpropyl)-1h-pyrazol-5-yl]methanamine: can be compared with other pyrazole derivatives, such as:

  • 1H-pyrazole-3-carboxamide
  • 1H-pyrazole-4-carboxylic acid
  • 1H-pyrazole-5-carboxylic acid

These compounds share the pyrazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of This compound

Properties

IUPAC Name

[2-(2-methylpropyl)pyrazol-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-7(2)6-11-8(5-9)3-4-10-11/h3-4,7H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELBAUMAYLLJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342673-85-1
Record name [1-(2-methylpropyl)-1H-pyrazol-5-yl]methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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